molecular formula C24H42NaO5 B141746 Sodium deoxycholate monohydrate CAS No. 145224-92-6

Sodium deoxycholate monohydrate

Cat. No.: B141746
CAS No.: 145224-92-6
M. Wt: 433.6 g/mol
InChI Key: HKLBTQUQYACMJN-WTCAICSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxycholic acid sodium salt, also known as sodium deoxycholate, is a bile acid derivative. It is a secondary bile acid produced by intestinal bacteria from cholic acid. This compound is widely used in various scientific research applications due to its ability to solubilize membrane-bound proteins and lyse cells .

Scientific Research Applications

Deoxycholic acid sodium salt is extensively used in scientific research due to its versatile properties:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: It is employed in cell lysis buffers to solubilize membrane proteins and in liposome preparation.

    Medicine: It is used in mesotherapy injections for lipolysis and as an alternative to surgical excision for fat reduction.

    Industry: It is used in the production of diagnostic kits and reagents

Mechanism of Action

Target of Action

Sodium deoxycholate monohydrate, also known as deoxycholic acid, is a bile acid formed by bacterial action from cholate . It primarily targets adipocytes, or fat cells, in the body .

Mode of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Biochemical Pathways

Deoxycholic acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .

Pharmacokinetics

It is known that deoxycholic acid is used in the emulsification of fats for absorption in the intestine . This suggests that it may have a role in the digestion and absorption of dietary fats.

Result of Action

The primary result of this compound’s action is the breakdown of adipose cells and the subsequent clearing of these cells by macrophages . This leads to a reduction in submental fat, improving aesthetic appearance and reducing facial fullness or convexity .

Action Environment

The action of this compound is influenced by the presence of albumin and tissue-associated proteins . These proteins reduce the actions of deoxycholic acid, limiting its effect to protein-poor subcutaneous fat tissue . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .

Safety and Hazards

Sodium deoxycholate monohydrate is harmful if swallowed and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Sodium deoxycholate monohydrate is commonly used in applications ranging from decellularisation, liposome preparation, and isolation of membrane proteins and lipids . Its future directions could involve further exploration of these applications and potential new uses in scientific research.

Biochemical Analysis

Biochemical Properties

Sodium deoxycholate monohydrate is an ionic detergent known for its exceptional ability to disrupt cell membranes and dissolve hydrophobic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction, purification, and analysis. For instance, it solubilizes membrane-bound proteins, enabling their study in biochemical research . Additionally, this compound is used in nucleic acid extraction from cells and tissues, aiding in the release and purification of nucleic acids .

Cellular Effects

This compound has concentration-dependent effects on cell viability and proliferation. At lower concentrations, it promotes cell viability by enhancing AKT phosphorylation and cyclin D1 expression. At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . This compound also affects cell membrane fluidity but does not significantly impact cell migration . This compound’s dual effects on cell viability make it a valuable tool in studying cellular processes and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves disrupting cell membranes and dissolving hydrophobic molecules. As a bile acid, it emulsifies fats in the gut and, when injected, stimulates the targeted breakdown of adipose cells by disrupting cell membranes and causing adipocytolysis . This process results in an inflammatory reaction and the clearing of adipose tissue remnants by macrophages . This compound’s actions are reduced by albumin and tissue-associated proteins, limiting its effect to protein-poor subcutaneous fat tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been reported to form reactive intermediates that bind to tissues and exert toxic effects . Its stability and degradation over time can influence its long-term effects on cellular function. For example, residual sodium deoxycholate in decellularized tissues can be detected and quantified to ensure its safe use in biological scaffolds . Understanding the temporal effects of this compound is essential for its application in various biochemical and cell biology studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cell viability and proliferation, while at higher doses, it can induce cytotoxicity and apoptosis . The threshold effects and potential toxic or adverse effects at high doses must be carefully considered when using this compound in animal studies. Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound plays a critical role in cholesterol metabolism and the reabsorption of bile acids from the small intestine . It is involved in the emulsification and solubilization of dietary fats, facilitating their absorption in the gut . Additionally, this compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for its application in biochemical and metabolic research.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The solubility and pH of this compound play a crucial role in its transport and distribution within biological systems . Understanding these factors is essential for optimizing its use in biochemical and cell biology studies.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to solubilize proteins and disrupt cell membranes. It is commonly used as a solubilization buffer in proteomics analysis, increasing the number of identified proteins and enriching their gene ontologies . This compound’s subcellular localization and its effects on protein solubilization make it a valuable tool in studying cellular processes and molecular mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycholic acid sodium salt can be synthesized from deoxycholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving deoxycholic acid in a suitable solvent, such as ethanol or methanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .

Industrial Production Methods

In industrial settings, deoxycholic acid sodium salt is produced by extracting deoxycholic acid from bovine bile. The extracted deoxycholic acid is then purified and neutralized with sodium hydroxide to form the sodium salt. The product is further purified through crystallization and drying processes to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated derivatives, reduced bile acids, and substituted bile acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxycholic acid sodium salt is unique due to its strong ability to solubilize membrane-bound proteins and lyse cells, making it an invaluable reagent in biochemical and cell biology research. Its effectiveness in disrupting cell membranes and dissolving hydrophobic molecules sets it apart from other bile acids .

Properties

{ "Design of the Synthesis Pathway": "Sodium deoxycholate monohydrate can be synthesized from deoxycholic acid through a series of reactions.", "Starting Materials": [ "Deoxycholic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Deoxycholic acid is dissolved in a mixture of water and sodium hydroxide.", "The solution is heated to reflux and stirred for several hours.", "Hydrochloric acid is added to the cooled solution to adjust the pH to around 2.", "The resulting precipitate is filtered and washed with water.", "The solid is dissolved in hot water and the pH is adjusted to around 7 with sodium hydroxide.", "The solution is cooled and the resulting crystals are filtered and dried to obtain sodium deoxycholate monohydrate." ] }

CAS No.

145224-92-6

Molecular Formula

C24H42NaO5

Molecular Weight

433.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1

InChI Key

HKLBTQUQYACMJN-WTCAICSISA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na]

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na]

Appearance

Assay:≥95%A crystalline solid

physical_description

Solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

83-44-3 (Parent)

Synonyms

DCA; Sodium Deoxycholate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium deoxycholate monohydrate
Reactant of Route 2
Sodium deoxycholate monohydrate
Reactant of Route 3
Sodium deoxycholate monohydrate
Reactant of Route 4
Sodium deoxycholate monohydrate
Reactant of Route 5
Sodium deoxycholate monohydrate
Reactant of Route 6
Sodium deoxycholate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.